molecular formula C22H31N3O2 B5637034 8-methyl-2-{2-[2-(2-methylphenyl)pyrrolidin-1-yl]-2-oxoethyl}-2,8-diazaspiro[4.5]decan-3-one

8-methyl-2-{2-[2-(2-methylphenyl)pyrrolidin-1-yl]-2-oxoethyl}-2,8-diazaspiro[4.5]decan-3-one

Cat. No. B5637034
M. Wt: 369.5 g/mol
InChI Key: ZVCMJKWPLDGZGZ-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals known as diazaspirodecanes. These compounds are of interest due to their potential biological activities and unique structural features.

Synthesis Analysis

  • The synthesis of similar diazaspirodecanes often involves multi-step pathways starting from simpler aromatic amines or anilines (Guillon et al., 2020).

Molecular Structure Analysis

  • Compounds in this category typically feature complex spirocyclic structures, which can be characterized using techniques like FT-IR, NMR, X-Ray, and HRMS spectral analysis (Guillon et al., 2020).

Chemical Reactions and Properties

  • Diazaspirodecanes can exhibit interesting reactivity due to their spirocyclic nature and the presence of multiple nitrogen atoms. These compounds often participate in reactions typical of cyclic amines and amides (Smith et al., 2016).

Physical Properties Analysis

  • The physical properties of diazaspirodecanes, including melting points, solubility, and crystalline structure, are influenced by their spirocyclic nature and substituents (Dyachenko et al., 2015).

Chemical Properties Analysis

  • The chemical properties, such as acidity/basicity, reactivity towards acids/bases, and stability, are determined by the nature of the spirocyclic system and the electronic effects of the substituents (Silaichev et al., 2012).

Safety and Hazards

The safety and hazards of a compound depend on its reactivity and biological activity. Without specific data, it’s difficult to predict the safety and hazards of this compound .

Future Directions

The study of novel organic compounds is a key part of advancing fields like medicinal chemistry and materials science. Future research could involve synthesizing this compound, studying its reactivity, investigating its potential biological activity, and assessing its safety .

properties

IUPAC Name

8-methyl-2-[2-[2-(2-methylphenyl)pyrrolidin-1-yl]-2-oxoethyl]-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O2/c1-17-6-3-4-7-18(17)19-8-5-11-25(19)21(27)15-24-16-22(14-20(24)26)9-12-23(2)13-10-22/h3-4,6-7,19H,5,8-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVCMJKWPLDGZGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCCN2C(=O)CN3CC4(CCN(CC4)C)CC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methyl-2-{2-[2-(2-methylphenyl)pyrrolidin-1-YL]-2-oxoethyl}-2,8-diazaspiro[4.5]decan-3-one

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